molecular formula C14H11ClF3NO B044259 (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine CAS No. 252253-57-9

(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine

Cat. No. B044259
CAS RN: 252253-57-9
M. Wt: 301.69 g/mol
InChI Key: OUPZQIHXCXYCAB-ZDUSSCGKSA-N
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Description

(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine is a useful research compound. Its molecular formula is C14H11ClF3NO and its molecular weight is 301.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Studies : A compound with a similar structure, featuring three phenyl rings and a half-boat conformation, has been used for structural studies (Chaudhuri, Helliwell, & Kundu, 2001).

  • Thermosetting Resin : Benzoxazine, a related compound, is a promising next-generation thermosetting resin known for its catalyst-free curing, high thermal stability, and low volume shrinkage upon curing (Muraoka et al., 2022).

  • Pharmacological Activity : Certain derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one have shown anticonvulsant activity against seizures and low acute toxicity in mice (De Marchi, Tamagnone, & Torielli, 1971).

  • Hypocholesterolemic Properties : A series of 4H-3,1-benzoxazin-4-ones have hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties (Fenton et al., 1989).

  • Diverse Bioactive Agents : Chiral derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one can be converted into various bioactive agents (Yu, Huang, & Deng, 2017).

  • Pharmacological Properties : Compounds containing triazolobenzoxazines and triazolo benzothiazines have potential pharmacological activities, including diuretic, muscle relaxant, and cardiotonic properties (Chowdary et al., 2000).

  • HIV Treatment : The oxazinone ring in efavirenz, a compound used to treat HIV, is important for CYP2B6 activity (Cox & Bumpus, 2016).

  • Magnetic Properties : Poly(2,2,4,4-tetramethyl-N-yloxy-1,4-dihydro-2H-3,1-benzoxazine-6,8-diyl-1,3-phenylene) exhibits magnetic properties and is in a triplet ground state or nearly so (Oka et al., 2001).

properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-10-3-4-12-11(7-10)13(14(16,17)18,20-8-19-12)6-5-9-1-2-9/h3-4,7,9,19H,1-2,8H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPZQIHXCXYCAB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NCO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NCO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine
Reactant of Route 2
(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine
Reactant of Route 3
(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine
Reactant of Route 4
(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine
Reactant of Route 5
(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine
Reactant of Route 6
Reactant of Route 6
(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazine

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